molecular formula C5H3N5O2 B12802144 6-Nitrotetrazolo[1,5-a]pyridine CAS No. 35235-73-5

6-Nitrotetrazolo[1,5-a]pyridine

Cat. No.: B12802144
CAS No.: 35235-73-5
M. Wt: 165.11 g/mol
InChI Key: FVSDBFPXGMEACC-UHFFFAOYSA-N
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Description

6-Nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 2-chloro-3,5-dinitropyridine with tetrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-Nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Cyclization: Various cyclization agents depending on the desired product

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group

    Substituted Tetrazolopyridines: Formed by nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 6-Nitrotetrazolo[1,5-a]pyridine involves its interaction with various molecular targets. The nitro group and the tetrazole ring play crucial roles in its reactivity and biological activity. The compound can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitrotetrazolo[1,5-a]pyridine is unique due to its specific arrangement of the nitro group and the tetrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

35235-73-5

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

6-nitrotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C5H3N5O2/c11-10(12)4-1-2-5-6-7-8-9(5)3-4/h1-3H

InChI Key

FVSDBFPXGMEACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C=C1[N+](=O)[O-]

Origin of Product

United States

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